4-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)morpholine
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Overview
Description
4-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)morpholine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 4-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the individual ring systems. The cyclopropylpyridazine moiety can be synthesized through cyclization reactions involving appropriate precursors. The piperazine ring is often introduced through nucleophilic substitution reactions, while the morpholine ring can be formed via cyclization of diethanolamine derivatives. Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of functional groups such as nitro groups to amines.
Scientific Research Applications
4-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and diabetes.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds include other derivatives of morpholine, piperazine, and pyridazine. These compounds often share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. For instance:
Morpholine derivatives: These are commonly used in the synthesis of pharmaceuticals and agrochemicals.
Piperazine derivatives: Known for their use in antipsychotic and anthelmintic drugs.
Pyridazine derivatives: Studied for their potential as anti-inflammatory and anticancer agents
4-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)morpholine stands out due to its unique combination of these three ring systems, offering a versatile scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3S/c21-24(22,20-9-11-23-12-10-20)19-7-5-18(6-8-19)15-4-3-14(16-17-15)13-1-2-13/h3-4,13H,1-2,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGFUIADMWSHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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